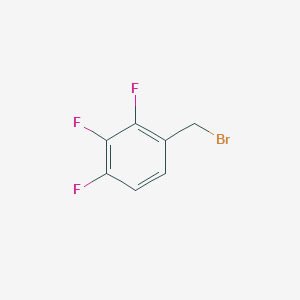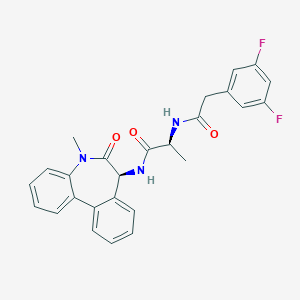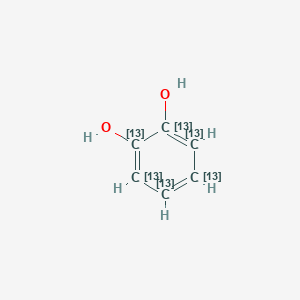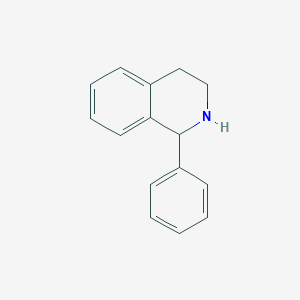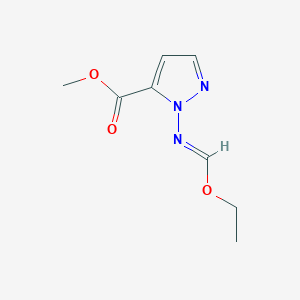
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate, commonly known as MEPC, is an organic compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPC belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MEPC is not fully understood. However, several studies have suggested that it may act through multiple pathways. MEPC has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in tumor growth and metastasis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, MEPC has been reported to activate the AMPK signaling pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
MEPC has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. MEPC has also been found to increase the levels of glutathione, a potent antioxidant, in cells. Additionally, MEPC has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
MEPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent pharmacological properties. Moreover, MEPC has been found to be stable under various conditions, which makes it suitable for storage and transportation. However, there are also some limitations to using MEPC in lab experiments. For example, its solubility in water is relatively low, which may affect its bioavailability. Additionally, more studies are needed to investigate its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on MEPC. One area of interest is the development of more potent and selective analogs of MEPC. Another area of research is the investigation of the molecular mechanisms underlying its pharmacological effects. Moreover, more studies are needed to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new drug delivery systems for MEPC may improve its bioavailability and efficacy.
Méthodes De Synthèse
MEPC can be synthesized using a simple and efficient method. The synthesis involves the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield MEPC. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
MEPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MEPC has been reported to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. Additionally, MEPC has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
150017-65-5 |
|---|---|
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
methyl 2-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-6-10-11-7(4-5-9-11)8(12)13-2/h4-6H,3H2,1-2H3/b10-6+ |
Clé InChI |
OCMGUADAXLRPES-UXBLZVDNSA-N |
SMILES isomérique |
CCO/C=N/N1C(=CC=N1)C(=O)OC |
SMILES |
CCOC=NN1C(=CC=N1)C(=O)OC |
SMILES canonique |
CCOC=NN1C(=CC=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
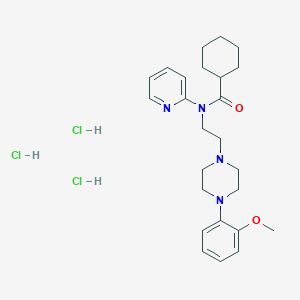
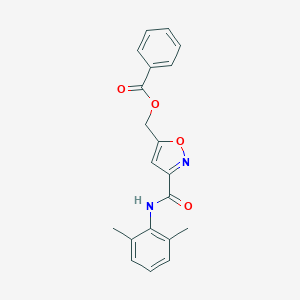
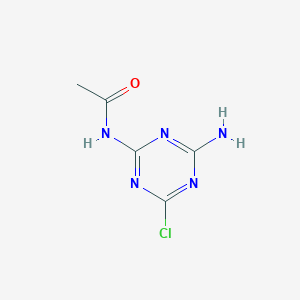
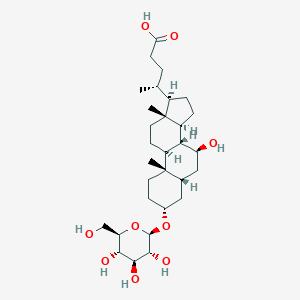
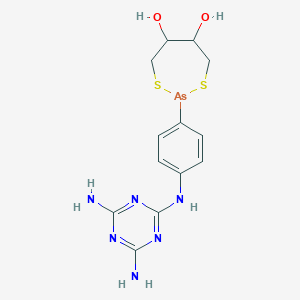
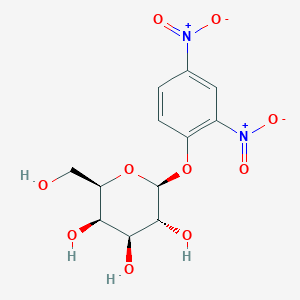
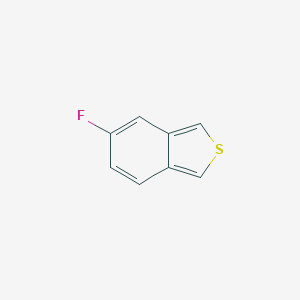
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
